N,N-diethylquinoline-8-carboxamide
Overview
Description
N,N-diethylquinoline-8-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylquinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological and chemical properties .
Scientific Research Applications
N,N-diethylquinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, anticancer, and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N-diethylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxylic acid: A precursor in the synthesis of N,N-diethylquinoline-8-carboxamide.
N,N-dimethylquinoline-8-carboxamide: A similar compound with different alkyl groups.
8-Hydroxyquinoline: A well-known quinoline derivative with significant biological activity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its diethyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-diethylquinoline-8-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-16(4-2)14(17)12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKOQPHVBZMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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